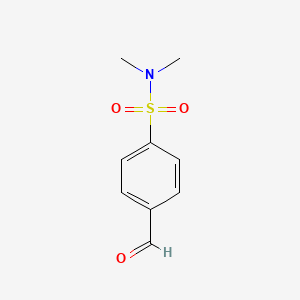

4-Formyl-N,N-dimethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

4-formyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENABLBTFNNIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-Formyl-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

4-Formyl-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .

Applications De Recherche Scientifique

4-Formyl-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of 4-Formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins and other biomolecules, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-Formyl-N,N-dimethylbenzenesulfonamide

- CAS Registry Number : 54049-92-2

- Molecular Formula: C₉H₁₁NO₃S

- Molecular Weight : 213.25 g/mol

Structural Features :

This compound consists of a benzene ring substituted with a sulfonamide group (-SO₂N(CH₃)₂) at the 1-position and a formyl group (-CHO) at the 4-position. The electron-withdrawing sulfonamide and formyl groups influence its reactivity, making it a versatile intermediate in organic synthesis, particularly in click chemistry and radiopharmaceutical applications .

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key properties of this compound with similar N,N-dimethylbenzenesulfonamide derivatives:

Key Observations :

- Electronic Effects: The formyl group (-CHO) is a stronger electron-withdrawing group than halogens (-Cl, -F, -Br) or amino (-NH₂) groups. This enhances the electrophilicity of the benzene ring, making the formyl derivative more reactive in nucleophilic aromatic substitution (NAS) reactions .

- Molecular Weight : Bromine substitution increases molecular weight significantly (264.14 g/mol) due to its high atomic mass.

- Thermal Stability : The fluoro derivative has a predicted higher boiling point (279.6°C), likely due to stronger intermolecular dipole-dipole interactions .

Spectroscopic Differentiation

- ¹H NMR :

- IR Spectroscopy :

Activité Biologique

4-Formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities. Its unique structure, featuring a formyl group and dimethyl substitutions on the sulfonamide nitrogen, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, affecting their function and activity.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for pharmaceutical applications.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, it has been reported that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against common bacterial strains, it was found to exhibit minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent response, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). The compound was shown to inhibit cell proliferation by inducing apoptosis via caspase activation.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Formylbenzenesulfonamide | Lacks dimethyl substitution | Different reactivity and interaction profile |

| 3-Bromo-4-formyl-N,N-dimethylbenzene | Contains bromine atom | Exhibits enhanced antimicrobial properties |

| 4-Formyl-N-methylbenzenesulfonamide | Has one methyl group on sulfonamide nitrogen | Altered chemical properties and biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.